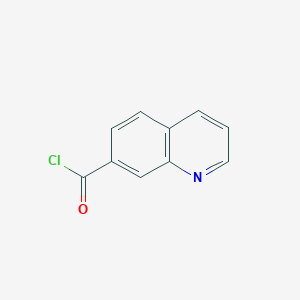

Quinoline-7-carbonyl chloride

Descripción general

Descripción

Quinoline-7-carbonyl chloride is a chemical compound belonging to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is particularly significant due to its reactivity and utility in various chemical reactions and synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-7-carbonyl chloride typically involves the chlorination of quinoline-7-carboxylic acid. One common method is the reaction of quinoline-7-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

Quinoline-7-carboxylic acid+SOCl2→Quinoline-7-carbonyl chloride+SO2+HCl

This method is efficient and widely used in laboratory settings.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of alternative chlorinating agents such as phosphorus trichloride (PCl₃) or oxalyl chloride ((COCl)₂) may be explored to improve the overall process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

Quinoline-7-carbonyl chloride readily undergoes nucleophilic substitution, where the chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Key Reagents and Conditions

| Reaction Type | Reagent/Substrate | Conditions | Product |

|---|---|---|---|

| Amidation | Primary/Secondary Amines | Base (e.g., Et₃N), RT to 80°C | Quinoline-7-carboxamide |

| Esterification | Alcohols (e.g., MeOH, EtOH) | Anhydrous solvent, RT | Quinoline-7-carboxylate ester |

| Thioester Formation | Thiols (e.g., PhSH) | Base, DCM/THF | Quinoline-7-thiocarboxylate |

Research Findings

-

Amidation : Reaction with aniline derivatives under basic conditions yields carboxamides, which are key intermediates in pharmaceuticals. For example, 7-acetamidoquinoline derivatives have been synthesized via substitution with acetamide precursors .

-

Esterification : Methanol in anhydrous dichloromethane produces methyl esters, which are hydrolyzable to carboxylic acids .

Oxidation and Reduction Reactions

The carbonyl group in this compound participates in redox transformations.

Oxidation

Oxidation typically converts the carbonyl chloride into carboxylic acid derivatives.

-

Direct Oxidation : Fremy’s salt (potassium nitrosodisulfonate) oxidizes quinoline derivatives to quinone structures under mild conditions, though this is more common in substituted quinoline systems .

-

Indirect Pathways : Hydrolysis of the chloride to quinoline-7-carboxylic acid followed by oxidation with KMnO₄ or CrO₃ yields quinoline-7-carboxylic acid derivatives .

Reduction

-

Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carbonyl chloride to quinoline-7-methanol, a reaction critical for producing alcohol-functionalized quinolines .

Hydrolysis Reactions

Hydrolysis is a fundamental reaction for converting this compound into carboxylic acids.

Conditions and Outcomes

| Hydrolysis Type | Conditions | Product |

|---|---|---|

| Acidic | H₂O/H⁺ (e.g., HCl), reflux | Quinoline-7-carboxylic acid |

| Basic | NaOH/H₂O, RT to 60°C | Sodium quinoline-7-carboxylate |

Industrial Relevance

-

Hydrolysis under basic conditions is employed in large-scale synthesis of herbicides and pharmaceuticals. For instance, 7-chloro-8-quinolinecarboxylic acid—a herbicide precursor—is synthesized via hydrolysis of related intermediates .

Coupling Reactions

This compound participates in cross-coupling reactions to form biaryl structures.

Examples

-

Suzuki-Miyaura Coupling : Reaction with arylboronic acids under Pd(0) catalysis forms 2-arylquinoline derivatives. For example, coupling with 3-chlorophenylboronic acid yields 2-(3-chlorostyryl)quinoline-7-carboxylic acid derivatives.

-

Heck Reaction : Alkenes couple with the quinoline core to form styrylquinoline analogs, useful in anticancer drug development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Quinoline-7-carbonyl chloride is primarily utilized as an intermediate in synthesizing various pharmaceutical compounds. Its derivatives have shown significant potential in treating diseases such as malaria, cancer, and bacterial infections.

- Antimalarial Activity : Quinoline derivatives are known for their efficacy against malaria. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance their effectiveness against the malaria parasite .

- Anticancer Activity : Research has demonstrated that quinoline derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds derived from this compound have shown promising IC50 values, indicating potent anticancer properties .

- Antibacterial Activity : Certain derivatives possess moderate to high antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. These compounds have been shown to be more effective than traditional antibiotics like amoxicillin and ciprofloxacin .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a crucial building block for synthesizing complex organic molecules and heterocyclic compounds. The compound undergoes various chemical reactions:

- Nucleophilic Substitution Reactions : this compound can participate in nucleophilic substitution reactions where the chloride group is replaced by nucleophiles such as amines or alcohols.

- Reduction and Oxidation Reactions : The carbonyl group can be reduced to form quinoline-7-methanol or oxidized to yield quinoline-7-carboxylic acid using appropriate reagents like lithium aluminum hydride or potassium permanganate.

Industrial Applications

This compound is also employed in industrial chemistry for producing dyes, pigments, and agrochemicals. Its reactivity allows it to be used in various formulations that require specific chemical properties.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound and its derivatives:

- Anticancer Studies : A study evaluated the cytotoxicity of synthesized quinoline derivatives against human cancer cell lines (HCT116, HeLa, A549), revealing that certain compounds exhibited superior antitumor activity compared to positive controls .

- Antimicrobial Research : Research demonstrated that specific quinoline derivatives showed significant inhibitory effects against bacterial strains, outperforming conventional antibiotics in some cases .

- Pharmacological Investigations : Various pharmacological studies have focused on the mechanisms of action of quinoline derivatives, exploring their role as enzyme inhibitors and receptor modulators, which are critical in developing therapeutic agents .

Comparative Analysis of Quinoline Derivatives

| Compound Name | Structure Position | Notable Activity |

|---|---|---|

| Quinoline-8-carbonyl chloride | 8-position | Antimalarial |

| Quinoline-6-carbonyl chloride | 6-position | Anticancer |

| Quinoline-7-carboxylic acid | Precursor | Intermediate for synthesis |

This table summarizes the comparative analysis of related quinoline compounds, showcasing their structural differences and notable biological activities.

Mecanismo De Acción

The mechanism of action of quinoline-7-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by interacting with specific molecular targets. For example, quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are involved in DNA replication and cell signaling pathways. The interaction with these targets can lead to the disruption of cellular processes and ultimately result in therapeutic effects.

Comparación Con Compuestos Similares

Quinoline-7-carbonyl chloride can be compared with other similar compounds such as:

Quinoline-8-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 8-position.

Quinoline-6-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 6-position.

Quinoline-7-carboxylic acid: The precursor to this compound, with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

This compound is unique due to its specific reactivity and position of the carbonyl chloride group, which allows for selective functionalization and derivatization in synthetic processes. Its versatility in undergoing various chemical reactions makes it a valuable compound in both research and industrial applications.

Actividad Biológica

Quinoline-7-carbonyl chloride is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including antimalarial, antibacterial, and anticancer agents. This article explores the biological activity of this compound, providing an overview of its mechanisms, applications, and relevant research findings.

1. Overview of this compound

This compound (CAS Number: 206257-00-3) is derived from quinoline-7-carboxylic acid through chlorination, typically using thionyl chloride (SOCl₂) under reflux conditions. This compound serves as a versatile building block in organic synthesis, particularly in the development of biologically active molecules.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. This inhibition can disrupt cellular processes, leading to therapeutic effects against cancer and infections .

- Receptor Modulation : The compound may also act as a modulator of various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

3. Pharmacological Applications

This compound has been explored for several pharmacological applications:

3.1 Antimalarial Activity

Quinoline derivatives, including those derived from this compound, have demonstrated significant antimalarial activity. Structure-activity relationship (SAR) studies indicate that modifications at specific positions on the quinoline ring can enhance efficacy against malaria .

3.2 Anticancer Activity

Research has shown that this compound derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold have been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, showing IC50 values indicating potent anticancer properties .

3.3 Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies indicate that certain derivatives possess moderate to high antibacterial activity against various strains of bacteria .

4. Research Findings and Case Studies

Several studies have highlighted the biological activities associated with this compound and its derivatives:

5. Conclusion

This compound is a promising compound in medicinal chemistry with diverse biological activities. Its role as an intermediate in synthesizing pharmacologically active compounds underscores its importance in developing new therapies for malaria, cancer, and bacterial infections. Ongoing research into its derivatives continues to reveal potential applications and enhance our understanding of their mechanisms of action.

Propiedades

IUPAC Name |

quinoline-7-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10(13)8-4-3-7-2-1-5-12-9(7)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKFPKMTWLJPNOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C(=O)Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.